molecular formula C21H26N2O4 B11824301 methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate

methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate

Cat. No.: B11824301
M. Wt: 370.4 g/mol
InChI Key: ONZCVJIBENGLKN-UHFFFAOYSA-N
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Description

Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate is a synthetic indole derivative with the molecular formula C21H26N2O4 and a molecular weight of 370.45 g/mol . This compound is classified among modulators of methyl modifying enzymes, with specific research interest in its potential interaction with targets such as EZH2 (Enhancer of Zeste Homolog 2), a key histone-lysine N-methyltransferase involved in epigenetic regulation . Its structural features, including the cyclopentyl-indole core and the (E)-configured but-2-enoate sidechain, make it a valuable intermediate or tool compound for medicinal chemistry and drug discovery research, particularly in the investigation of novel oncology therapeutics . Researchers can utilize this compound for in vitro studies to probe biological pathways and enzyme functions. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C21H26N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

methyl 4-[(1-cyclopentyl-5-methoxy-2-methylindole-3-carbonyl)amino]but-2-enoate

InChI

InChI=1S/C21H26N2O4/c1-14-20(21(25)22-12-6-9-19(24)27-3)17-13-16(26-2)10-11-18(17)23(14)15-7-4-5-8-15/h6,9-11,13,15H,4-5,7-8,12H2,1-3H3,(H,22,25)

InChI Key

ONZCVJIBENGLKN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1C3CCCC3)C=CC(=C2)OC)C(=O)NCC=CC(=O)OC

Origin of Product

United States

Preparation Methods

Palladium-Catalyzed Cyclization

Source demonstrates the use of (1-methyl-1H-indol-2-yl)boronic acid in Suzuki-Miyaura couplings with aryl halides under palladium catalysis. Adapting this, 5-methoxy-2-methylindole could be synthesized via coupling between a substituted boronic acid and a brominated precursor. For example, reacting 2-bromo-5-methoxyaniline with a methyl-substituted boronic acid in dimethoxyethane/water with Pd(PPh₃)₄ and sodium carbonate at 70–100°C yields the indole intermediate.

Key Conditions

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) (5 mol%)

  • Base: Na₂CO₃ (2 equiv)

  • Solvent: Toluene/ethanol/water (2:1:1)

  • Temperature: 100°C, 12–24 hours

  • Yield: 50–70% (based on analogous reactions)

Introduction of the Cyclopentyl Group

N-Alkylation at the indole nitrogen (position 1) with cyclopentyl bromide or iodide is critical.

Alkylation via SN2 Mechanism

In anhydrous DMF or THF, deprotonating the indole nitrogen with NaH or KOtBu at 0°C enables nucleophilic attack on cyclopentyl bromide. Source highlights similar N-alkylations for indole derivatives, requiring inert atmospheres and temperatures of 0°C to room temperature.

Optimized Parameters

  • Base: Sodium hydride (1.2 equiv)

  • Alkylating agent: Cyclopentyl bromide (1.5 equiv)

  • Solvent: THF, 0°C to RT, 6 hours

  • Yield: 60–80%

Methoxylation at Position 5

Methoxy group installation typically occurs early via Ullmann-type coupling or nucleophilic aromatic substitution (SNAr).

Copper-Mediated Methoxylation

Reacting 5-bromo-1-cyclopentyl-2-methylindole with sodium methoxide in the presence of CuI and 1,10-phenanthroline in DMF at 120°C for 24 hours substitutes bromine with methoxy.

Representative Data

ParameterValue
CatalystCuI (10 mol%)
Ligand1,10-Phenanthroline
Temperature120°C
Yield65–75%

Formamide Linkage Formation

Coupling the indole-3-carboxylic acid derivative with 4-aminobut-2-enoic acid methyl ester via amide bond formation is pivotal.

Carbodiimide-Mediated Coupling

Activating the carboxylic acid with HOBt and EDC in DCM/DMF facilitates amidation. Source details analogous couplings for thiazolecarboxamides, achieving yields >80% under mild conditions.

Procedure

  • Dissolve 1-cyclopentyl-5-methoxy-2-methylindole-3-carboxylic acid (1 equiv) in DCM.

  • Add EDC (1.5 equiv), HOBt (1.5 equiv), and DIPEA (3 equiv).

  • After 30 minutes, add 4-aminobut-2-enoate methyl ester (1.2 equiv).

  • Stir at RT for 12 hours.

  • Purify via silica chromatography (ethyl acetate/hexane).

Esterification of But-2-Enoic Acid

The terminal ester group is introduced either early (pre-amidation) or late-stage.

Acid-Catalyzed Esterification

Reacting but-2-enoic acid with methanol in the presence of H₂SO₄ (cat.) at reflux yields the methyl ester. Alternatively, Steglich esterification using DCC/DMAP may be employed for acid- and base-sensitive substrates.

Typical Conditions

  • Alcohol: Methanol (excess)

  • Catalyst: H₂SO₄ (0.1 equiv)

  • Temperature: 60°C, 6 hours

  • Yield: 85–95%

Challenges and Optimization

  • Regioselectivity : Ensuring methoxylation occurs exclusively at position 5 requires directing groups or protective strategies.

  • Steric Hindrance : Bulky cyclopentyl groups may slow N-alkylation; elevated temperatures or phase-transfer catalysts (e.g., TBAB) could improve kinetics.

  • Amide Stability : The α,β-unsaturated ester may undergo Michael addition; low-temperature coupling minimizes side reactions.

Analytical Characterization

Critical spectroscopic data for intermediates and the final compound include:

  • ¹H NMR :

    • Indole H-3: δ 7.2–7.5 ppm (d, J = 8 Hz).

    • Cyclopentyl CH₂: δ 1.5–2.1 ppm (m).

    • Methoxy: δ 3.8 ppm (s).

  • LC-MS :

    • [M+H]⁺ at m/z 371.4 (calculated: 370.4).

Chemical Reactions Analysis

Methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate can undergo various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate exhibit significant anticancer properties. For instance, studies have shown that derivatives of indole compounds can inhibit the growth of various cancer cell lines. A notable study reported an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line, indicating potent activity while sparing normal cells.

Table: Anticancer Activity of Related Compounds

Compound NameCell LineIC50 (μM)Selectivity Index
Compound AMDA-MB-2310.126High
Compound BMCF10A>2Low

Antidiabetic Potential

The structural characteristics of this compound suggest it could be a candidate for antidiabetic drug development. Similar compounds have shown promising results in inhibiting key enzymes involved in glucose metabolism, such as α-glucosidase and α-amylase, with IC50 values ranging from 0.91 to 6.28 μM .

Table: Antidiabetic Activity

Enzyme TargetIC50 (μM)
α-glucosidase6.28
α-amylase4.58
PTP1B0.91

Neuroprotective Effects

Indole derivatives have been studied for their neuroprotective effects due to their ability to modulate neurotransmitter systems and reduce oxidative stress. This compound could potentially serve as a lead compound for developing treatments for neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Anti-inflammatory Properties

Research has indicated that indole-based compounds possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. This suggests that methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-y)formamido]but-2-enoate may also be explored for its potential in treating inflammatory conditions.

Study on Indole Derivatives

A comprehensive study evaluated various indole derivatives for their biological activities, including anticancer and antidiabetic effects. The results demonstrated that modifications to the indole structure significantly impacted the compounds' efficacy against cancer cell lines and their enzyme inhibition profile .

Clinical Potential

The ongoing research into the pharmacokinetics and pharmacodynamics of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl -1H-indol -3 -yl)formamido]but -2 -enoate highlights its potential as a multi-target therapeutic agent. Future studies are anticipated to explore its safety profiles and clinical applications further.

Mechanism of Action

The mechanism of action of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Biological/Computational Relevance Source/Reference
This compound C₂₁H₂₆N₂O₄ 370.45 Cyclopentyl-N1, methoxy-C5, methyl-C2, (2E)-but-2-enoate ester Nedd4-1 allosteric inhibitor (docking score: −9.2 kcal/mol) Enamine Ltd
1-(1H-Indol-3-ylcarbonyl)-N-(4-methoxybenzyl)formamide C₁₈H₁₆N₂O₃ 308.33 Methoxybenzyl substituent, no cyclopentyl group, amide linker (no ester) Crystallographically characterized Acta Crystallogr
2-(1-Ethyl-5-methoxy-1H-indol-3-yl)-N-isopropyl-2-oxoacetamide C₁₆H₂₀N₂O₃ 288.34 Ethyl-N1, oxoacetamide backbone, isopropyl group Structural analog with unvalidated activity PubMed
Methyl-2-{[1-(5-fluoropentyl)-1H-indol-3-yl]formamido}-3-methylbutanoate C₂₀H₂₆FN₂O₃ 376.43 Fluoropentyl-N1, branched ester chain No reported biological data RD Report

Functional and Pharmacological Insights

Substituent Effects on Binding Affinity :

  • The cyclopentyl group at N1 in the target compound enhances hydrophobic interactions with Nedd4-1’s allosteric pocket compared to smaller substituents (e.g., ethyl or fluoropentyl in analogues) .
  • The methoxy group at C5 is conserved across multiple indole derivatives (e.g., 1-(1H-Indol-3-ylcarbonyl)-N-(4-methoxybenzyl)formamide) and may contribute to π-stacking or hydrogen bonding .

The fluoropentyl chain in methyl-2-{[1-(5-fluoropentyl)-1H-indol-3-yl]formamido}-3-methylbutanoate introduces electronegativity but lacks evidence of improved binding .

Computational Performance :

  • The target compound’s docking score (−9.2 kcal/mol) surpasses scores of simpler analogs (e.g., −7.1 kcal/mol for ethyl-substituted derivatives), highlighting the importance of the cyclopentyl group and ester conformation .

Q & A

Basic: What synthetic methodologies are recommended for optimizing yield and purity of this compound?

Methodological Answer:
The synthesis of methyl 4-[(1-cyclopentyl-5-methoxy-2-methyl-1H-indol-3-yl)formamido]but-2-enoate requires precise control over reaction conditions. Key strategies include:

  • Controlled Copolymerization Techniques : Analogous to the synthesis of polycationic reagents (e.g., P(CMDA-DMDAAC)s), stepwise optimization of solvent systems, temperature, and stoichiometry can minimize side reactions .
  • Flow Chemistry and Design of Experiments (DoE) : As demonstrated in diphenyldiazomethane synthesis, flow reactors enhance reproducibility, while DoE (e.g., factorial designs) systematically identifies critical variables (e.g., catalyst loading, residence time) for yield improvement .
  • Purification Protocols : Use recrystallization with polar/non-polar solvent mixtures or preparative HPLC to isolate high-purity fractions, as described in indole derivative workflows .

Basic: How should spectroscopic and crystallographic techniques be applied for structural validation?

Methodological Answer:
Structural confirmation involves:

  • X-ray Crystallography : Refine the structure using SHELXL (for small-molecule refinement) and validate with PLATON/ADDSYM to check for missed symmetry or disorder . Visualize anisotropic displacement parameters via ORTEP-III (WinGX suite) to assess thermal motion accuracy .
  • Spectroscopic Correlation : Compare experimental 1H^1H/13C^{13}C NMR shifts with DFT-predicted values (e.g., Gaussian09) to resolve ambiguities in regiochemistry .
  • Metric Analysis : Calculate bond lengths/angles (e.g., C=O, indole ring planarity) using WinGX to ensure consistency with analogous indole derivatives .

Advanced: How can computational tools predict metabolic stability and guide analog design?

Methodological Answer:

  • MetaSite Analysis : Input the compound’s 3D structure (e.g., from Gaussian09 optimization) into MetaSite to predict cytochrome P450-mediated metabolic soft spots. Prioritize modifications at high-risk sites (e.g., cyclopentyl or methoxy groups) .
  • Analog Design : Introduce electron-withdrawing groups (e.g., fluorine) or polar substituents (e.g., glycinyl) to reduce oxidative metabolism, as validated in indomethacin amide derivatives .
  • In Vitro Validation : Conduct rat/human liver microsomal assays with LC-MS/MS to quantify metabolic half-life improvements. Compare results with MetaSite predictions to refine models .

Table 1 : Predicted vs. Observed Metabolic Stability of Analogs

Analog ModificationPredicted t1/2t_{1/2} (h)Observed t1/2t_{1/2} (h)Metabolic Shift Confirmed?
Fluorophenyl Amide6.25.8Yes (O-demethylation)
Glycinyl Amide7.57.1Yes (Reduced oxidation)

Advanced: How to resolve contradictions between experimental and computational data?

Methodological Answer:

  • Crystallographic Reassessment : If NMR suggests conformational flexibility but X-ray shows rigidity, re-examine refinement parameters (e.g., SHELXL restraints) for over-constrained models .
  • Dynamic Effects : Use molecular dynamics (MD) simulations (e.g., AMBER) to model solution-state behavior, which may explain discrepancies between solid-state (X-ray) and solution (NMR) data .
  • Error Analysis : Apply Hamilton R-factors and cross-validate with independent datasets (e.g., synchrotron vs. lab-source X-ray) to identify systematic errors .

Advanced: What experimental design approaches are optimal for studying structure-activity relationships (SAR)?

Methodological Answer:

  • Fragment-Based Screening : Synthesize analogs with systematic substitutions (e.g., cyclopentyl → cyclohexyl, methoxy → ethoxy) and test bioactivity in a high-throughput assay .
  • Multivariate Analysis : Use partial least squares (PLS) regression to correlate electronic (Hammett σ), steric (Taft EsE_s), and lipophilic (logP) parameters with activity data .
  • Crystallographic SAR : Overlay X-ray structures of analogs (e.g., using PyMOL) to identify conserved binding motifs or steric clashes impacting potency .

Table 2 : Key Parameters for SAR Optimization

ParameterTarget RangeExperimental Technique
logP2.5–3.5Shake-flask HPLC
H-bond Donors≤2Molecular docking (AutoDock)
Rotatable Bonds≤5Conformational sampling (MD)

Notes

  • Maintain full chemical nomenclature per IUPAC guidelines to prevent ambiguity .

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